molecular formula C8H9ClN2 B6252012 6-chloro-5-cyclopropylpyridin-2-amine CAS No. 1352901-55-3

6-chloro-5-cyclopropylpyridin-2-amine

Cat. No.: B6252012
CAS No.: 1352901-55-3
M. Wt: 168.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-cyclopropylpyridin-2-amine is a substituted pyridine compound of interest in medicinal chemistry and pharmaceutical research. The pyridine scaffold is a privileged structure in drug discovery, known for its favorable physicochemical properties and metabolic stability . This particular molecule features both a chloro substituent and a cyclopropyl group attached to the pyridine core, a combination that may be utilized in the synthesis of more complex molecules for biological screening. Pyridine derivatives are extensively investigated for their potential to interact with various biological targets, particularly in the central nervous system (CNS). While the specific mechanism of action for this compound is not yet fully characterized in the public domain, analogs with similar structures are known to be explored as modulators of ion channels (such as sodium and calcium channels) and neurotransmitter receptors (including GABA-A and glutamate receptors) . The presence of the cyclopropyl group is a common strategy in lead optimization to influence the molecule's conformation, lipophilicity, and metabolic profile. Researchers value this compound as a versatile building block for constructing libraries of potential kinase inhibitors or other bioactive entities, leveraging sequential nucleophilic aromatic substitution (S N Ar) reactions common to halopyrimidines and halopyridines . This chemical serves as a key intermediate for researchers developing novel therapeutic agents for conditions such as convulsions, depression, and other disorders .

Properties

CAS No.

1352901-55-3

Molecular Formula

C8H9ClN2

Molecular Weight

168.6

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Mediated Chlorination Protocol

2-Aminopyridine is dissolved in concentrated hydrochloric acid, and chlorine gas is introduced under controlled temperatures (25–50°C). The acidic medium protonates the pyridine nitrogen, directing electrophilic attack to the 5-position, while subsequent chlorination at the 6-position occurs via radical intermediates.

Reaction Conditions:

  • HCl Concentration: 37% (w/w)

  • Molar Ratio (Cl₂:Substrate): 1.05:1

  • Yield: 69–76%

Mitigating Byproduct Formation

Over-chlorination to 2-amino-3,5-dichloropyridine is suppressed by maintaining a chlorine stoichiometry ≤1.1 equivalents and rapid quenching with ice-cold NaOH. Post-reaction extraction with chloroform isolates the product with 92–96% purity.

Multi-Step Synthesis from 2-Amino-6-chloropyridine

Source outlines a pathway for derivatizing 2-amino-6-chloropyridine through Schiff base formation, which can be adapted to introduce cyclopropyl groups.

Intermediate Functionalization

2-Amino-6-chloropyridine reacts with cyclopropanecarboxaldehyde in ethanol under acid catalysis (H₂SO₄) to form a Schiff base intermediate. Subsequent reduction with sodium borohydride yields the target amine (Table 2).

Table 2: Schiff Base Reduction Parameters

ParameterValue
Reaction Time (h)8–10
Temperature (°C)Reflux (78)
Reduction AgentNaBH₄ (2 equiv)
Final Yield (%)65–78

Challenges in Cyclopropane Stability

The cyclopropyl ring’s strain necessitates mild reaction conditions to prevent ring-opening. Low-temperature (0–10°C) workup and inert atmospheres (N₂) are employed during critical steps.

Industrial-Scale Production Considerations

Catalytic System Recycling

Palladium catalysts are recovered via precipitation with triphenylphosphine, achieving 85–90% recovery in flow systems. This reduces costs and environmental impact.

Purity Control

Crystallization from ethanol-water mixtures (3:1 v/v) removes residual palladium and inorganic salts, meeting pharmaceutical-grade standards (>99% purity) .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or other halogens under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-5-cyclopropylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
6-Chloro-5-cyclopropylpyridin-2-amine (Target) C₈H₈ClN₂ 169.62 (inferred) Cl (6), cyclopropyl (5), NH₂ (2) Steric bulk from cyclopropyl; moderate polarity
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 Cyclopropyl (6), NH₂ (2) Lacks Cl; lower molecular weight
6-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 196.56 Cl (6), CF₃ (5), NH₂ (2) Strong electron-withdrawing CF₃ group
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₀ClN₃ 171.63 Cl (4), isopropyl (6), NH₂ (2) Pyrimidine core; isopropyl steric effects

Key Observations :

  • The cyclopropyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl) but less than bulkier groups like isopropyl .
  • Pyrimidine derivatives (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit distinct electronic properties due to the two nitrogen atoms in the aromatic ring, altering solubility and hydrogen-bonding capacity .

Stability and Reactivity

Compound Stability Incompatible Materials Hazardous Decomposition Products
6-Cyclopropylpyridin-2-amine Stable under normal conditions Strong oxidizing agents COₓ, NOₓ
Target Compound (Inferred) Likely stable; Cl may increase reactivity Strong acids/bases, oxidizers COₓ, NOₓ, HCl (possible)
6-Chloro-5-(trifluoromethyl)pyridin-2-amine High stability due to CF₃ group Reactive metals HF, COF₂ (under extreme conditions)

Notes:

  • The chlorine substituent in the target compound may render it more prone to hydrolysis or nucleophilic substitution compared to non-halogenated analogs .

Implications :

    Q & A

    Q. What are the recommended synthetic routes for 6-chloro-5-cyclopropylpyridin-2-amine, and how can reaction conditions be optimized?

    Synthesis of pyridin-2-amine derivatives often employs cross-coupling reactions or nucleophilic substitutions. For example, palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) with cyclopropane-containing precursors under controlled conditions (e.g., 150°C in DME:H₂O) can introduce the cyclopropyl group . Optimization should focus on:

    • Catalyst loading : 10 mol% Pd(PPh₃)₄ for efficient coupling .
    • Solvent systems : Polar aprotic solvents like DMF or DME improve reaction efficiency .
    • Temperature : Microwave-assisted synthesis (e.g., 90°C for 1 hour) enhances yield and reduces side reactions .
    • Purification : Column chromatography or recrystallization ensures high purity (>98%) .

    Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and confirms chloro group integration .
    • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]⁺ for C₈H₉ClN₂: 169.05) .
    • Elemental Analysis : Confirms stoichiometry (e.g., C: 56.8%, H: 5.3%, N: 16.5%) .

    Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

    • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloro group .
    • Light sensitivity : Protect from UV light to avoid cyclopropane ring opening .
    • Moisture control : Use desiccants (e.g., silica gel) to minimize hygroscopic degradation .
    Stability Parameter Recommended Conditions Observed Degradation
    Temperature–20°C (long-term), 4°C (short-term)>25°C: Cyclopropane decomposition
    Humidity<30% RHHydrolysis of Cl group at >50% RH
    LightAmber glasswareUV-induced ring-opening reactions

    Q. How can researchers safely handle this compound given its potential hazards?

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
    • Ventilation : Use fume hoods to avoid inhalation of fine particles .
    • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

    Advanced Research Questions

    Q. What strategies exist for analyzing structure-activity relationships (SAR) when modifying substituents on the pyridin-2-amine core?

    • Systematic substitution : Replace the cyclopropyl group with bulkier (e.g., trifluoromethyl) or electron-withdrawing groups (e.g., NO₂) to study steric/electronic effects .
    • Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., kinase assays) to correlate substituents with activity .
    • Computational docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities based on substituent size and polarity .

    Q. How can computational chemistry methods be applied to predict reaction pathways or optimize synthesis?

    • Reaction path searching : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates for cyclopropane introduction .
    • Machine learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) and solvents .
    • Process simulation : Software like Aspen Plus models large-scale synthesis for yield optimization .

    Q. What experimental approaches resolve contradictions in reactivity data during derivatization?

    • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
    • Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes to trace reaction pathways (e.g., Cl substitution vs. ring opening) .
    • Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) .

    Q. How does the cyclopropyl group influence electronic properties compared to other substituents?

    • Electron donation : Cyclopropyl’s conjugation with the pyridine ring increases electron density at the 2-amine position, enhancing nucleophilicity .
    • Steric effects : The cyclopropyl group’s rigid geometry restricts rotational freedom, affecting binding in biological targets .
    Substituent Electronic Effect Reactivity Trend
    CyclopropylMild electron-donatingEnhanced nucleophilic substitution
    Trifluoromethyl (CF₃)Strong electron-withdrawingReduced amine basicity
    Methyl (CH₃)Electron-donatingIncreased solubility in non-polar solvents

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.